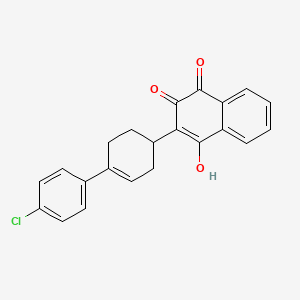

双脱氢阿托伐醌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione (4-CPCN) is a novel compound that has been recently synthesized and has attracted attention due to its potential applications in scientific research. 4-CPCN is a derivative of naphthalene and is composed of a phenyl ring and a cyclohexenyl ring, both of which are connected by a 4-chlorophenyl moiety. It has been found to possess a variety of biological properties, including anti-inflammatory, antioxidant, and antifungal properties.

科学研究应用

抗肺囊虫活性

非线性光学

杂环合成

抗菌和抗疟疾研究

晶体学研究

手性阿托伐醌杂质

作用机制

Target of Action

Didehydroatovaquone, also known as 5X6AYN4UWX or 3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione, is a derivative of Atovaquone . Atovaquone is known to target the cytochrome bc1 complex (Complex III) in Plasmodium species . This complex is crucial for the mitochondrial electron transport chain, which is essential for ATP synthesis . Therefore, it’s plausible that Didehydroatovaquone might target the same or similar proteins.

Mode of Action

Atovaquone acts by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . Given the structural similarity, Didehydroatovaquone likely shares a similar mode of action. It may interact with its targets, inhibiting their normal function, and leading to disruption of critical biological processes such as energy production.

Biochemical Pathways

The primary biochemical pathway affected by Atovaquone, and likely by Didehydroatovaquone, is the mitochondrial electron transport chain . By inhibiting the cytochrome bc1 complex, these compounds disrupt the normal flow of electrons within the mitochondria. This disruption leads to a decrease in ATP production, which can have downstream effects on numerous cellular processes that rely on ATP for energy .

Pharmacokinetics

Atovaquone is known to have enhanced absorption when taken with food, and its distribution volume is relatively small

Result of Action

The molecular and cellular effects of Didehydroatovaquone’s action are likely similar to those of Atovaquone. Atovaquone has been shown to induce apoptosis and inhibit the growth of various cancer cell lines . It’s plausible that Didehydroatovaquone, given its structural similarity, might have similar effects on cell viability and growth.

Action Environment

The influence of environmental factors on Didehydroatovaquone’s action, efficacy, and stability is currently unknown and would require further investigation. It’s worth noting that many drugs’ actions can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

生化分析

Biochemical Properties

Didehydroatovaquone plays a significant role in biochemical reactions by inhibiting mitochondrial electron transport. It interacts with enzymes and proteins involved in the mitochondrial electron transport chain, particularly cytochrome bc1 complex (Complex III) . This interaction disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The compound also forms hydrogen bonds with biomolecules, including N–H⋯O, O–H⋯O, and O–H⋯Cl hydrogen bonds .

Cellular Effects

Didehydroatovaquone has been shown to influence various cellular processes. It induces apoptosis and inhibits the growth of cancer cells by targeting specific signaling pathways, such as the HER2/β-catenin signaling pathway . The compound also affects gene expression by inhibiting the phosphorylation of STAT3, a transcription factor involved in cancer progression . Additionally, didehydroatovaquone impacts cellular metabolism by inhibiting the mitochondrial electron transport chain, leading to reduced ATP synthesis and increased ROS production .

Molecular Mechanism

The molecular mechanism of didehydroatovaquone involves its binding interactions with cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain . By binding to this complex, didehydroatovaquone inhibits electron transport, leading to a decrease in ATP production and an increase in ROS production. The compound also forms hydrogen bonds with biomolecules, including N–H⋯O, O–H⋯O, and O–H⋯Cl hydrogen bonds . These interactions contribute to its inhibitory effects on the electron transport chain and its overall impact on cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of didehydroatovaquone have been observed to change over time. The compound is relatively stable, with a half-life of about 50 hours . Its stability and degradation can be influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term studies have shown that didehydroatovaquone can have sustained effects on cellular function, including prolonged inhibition of the mitochondrial electron transport chain and increased ROS production .

Dosage Effects in Animal Models

The effects of didehydroatovaquone vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis without causing significant toxicity . At higher doses, didehydroatovaquone can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses.

Metabolic Pathways

Didehydroatovaquone is involved in several metabolic pathways, primarily related to the mitochondrial electron transport chain . It interacts with enzymes and cofactors involved in this pathway, including cytochrome bc1 complex (Complex III) and ubiquinone . By inhibiting electron transport, didehydroatovaquone affects metabolic flux and metabolite levels, leading to reduced ATP synthesis and increased ROS production.

Transport and Distribution

Within cells and tissues, didehydroatovaquone is transported and distributed through interactions with transporters and binding proteins . The compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on the electron transport chain . Its distribution can be influenced by factors such as lipid solubility and the presence of specific transporters.

Subcellular Localization

Didehydroatovaquone is primarily localized in the mitochondria, where it inhibits the electron transport chain . The compound’s activity and function are closely tied to its subcellular localization, as it targets the cytochrome bc1 complex (Complex III) within the mitochondrial membrane . Post-translational modifications and targeting signals may also play a role in directing didehydroatovaquone to specific compartments or organelles within the cell .

属性

IUPAC Name |

3-[4-(4-chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-5,9-12,15,24H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBPGPKKLODCKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1C2=C(C3=CC=CC=C3C(=O)C2=O)O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1809464-27-4 |

Source

|

| Record name | Didehydroatovaquone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809464274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDEHYDROATOVAQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6AYN4UWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)

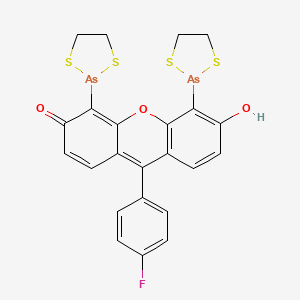

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)

![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-](/img/no-structure.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)